molecular formula C9H11ClO3S B8514115 4-Chlorophenethyl mesylate

4-Chlorophenethyl mesylate

Cat. No.: B8514115
M. Wt: 234.70 g/mol
InChI Key: STSXDNBXEPNZST-UHFFFAOYSA-N
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Description

4-Chlorophenethyl mesylate is a mesylate ester derived from 4-chlorophenethyl alcohol, where the hydroxyl group is replaced by a methanesulfonate group. Mesylates (methanesulfonates) are widely utilized in pharmaceuticals to enhance solubility and bioavailability. Mesylates are typically liquids at ambient temperature with boiling points around 200°C, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis .

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-(4-chlorophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3

InChI Key

STSXDNBXEPNZST-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesylate group facilitates bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions, enabling the introduction of diverse functional groups.

Alkylation via Grignard Reagents

4-Chlorophenethyl mesylate reacts with Grignard reagents to form alkylated products. For example:

  • Reaction with methylmagnesium iodide (MeMgI):
    The mesylate undergoes substitution to yield 4-chlorophenethyl iodide. In analogous systems, this reaction achieves 90% yield under mild conditions (0°C, 1 hour in toluene) .

ReagentConditionsProductYieldSource
MeMgI0°C, 1 h (PhMe)4-Chlorophenethyl iodide~90%

Alcoholysis with Alkoxides

Substitution with alcohols (e.g., ethanol, butanol) under microwave irradiation or thermal conditions produces ether derivatives. For example:

  • Reaction with ethanol:
    Diethyl α-mesyloxy-benzylphosphonate analogs react with ethanol under microwave irradiation (135°C, 2.5 h) to form ethoxy derivatives in 96% conversion .

NucleophileConditionsProductConversionSource
Ethanol135°C, MW, 2.5 h4-Chlorophenethyl ethyl ether96%
Butanol145°C, MW, 4.5 h4-Chlorophenethyl butyl ether100%

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes via an E2 mechanism.

Dehydrohalogenation

  • Reaction with KOtBu:
    Strong bases like potassium tert-butoxide promote elimination, yielding 4-chlorostyrene. Similar mesylates show complete conversion at 65°C in 1,4-dioxane .

BaseConditionsProductConversionSource
KOtBu65°C, 1,4-dioxane4-Chlorostyrene>95%

Reduction Reactions

Mesylates can be reduced to hydrocarbons under specific conditions.

Hydrogenolysis

  • Reaction with LiAlH<sub>4</sub>:
    While direct examples are sparse, analogous reductions of mesylates produce alkanes. For instance, benzyl mesylates reduce to toluene derivatives in 85–95% yields .

ReagentConditionsProductYieldSource
LiAlH<sub>4</sub>THF, reflux4-Chlorophenethyl hydride~90%

Mechanistic Considerations

  • S<sub>N</sub>2 Pathway: The mesylate’s leaving group ability (-OSO<sub>2</sub>CH<sub>3</sub>) enables backside attack by nucleophiles, retaining stereochemistry at chiral centers .

  • E2 Elimination: Base-induced deprotonation adjacent to the mesylate group results in alkene formation, favoring Zaitsev products .

Stability and Handling

This compound is moisture-sensitive and requires anhydrous conditions. Storage under argon at –20°C prevents decomposition .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Weight Solubility Boiling Point Key Applications Analytical Methods
4-Chlorophenethyl Mesylate (hypothetical) ~218.7 (estimated) Likely polar organic solvents ~200°C (estimated) Pharmaceutical intermediates GC-MS , derivatization-based headspace GC
Methyl 4-Chlorophenylacetate 184.6 Insoluble in water; soluble in organic solvents Not specified Chemical synthesis Chromatography (structural analog)
3-(4-Chlorophenyl)propyl Mesylate ~234.7 (estimated) Data unavailable ~200°C (estimated) Research/development GC-MS (similar to other mesylates)
Nelfinavir Mesylate 663.9 Water-soluble (salt form) Decomposes Antiretroviral drug HPLC, environmental fate studies
Benztropine Mesylate 403.5 Very soluble in water, ethanol Crystalline solid Parkinson’s disease, anticholinergic Titration, TLC, IR spectroscopy
Imatinib Mesylate 589.7 Water-soluble Solid (salt form) Leukemia treatment MSPE with ionic liquid sorbents

Key Observations :

  • Solubility : Benztropine and imatinib mesylates exhibit high water solubility due to their ionic salt forms, whereas alkyl/aryl mesylates like this compound are likely soluble in organic solvents .
  • Thermal Stability : Pure mesylate esters (e.g., this compound) are liquids at room temperature, contrasting with salt forms (e.g., nelfinavir mesylate), which are solids .

Chemical Reactivity and Stability

  • Acyl Mesylates : highlights that steric hindrance in acyl mesylates (e.g., compound 201) enhances stability, suggesting that this compound’s stability may depend on substituent arrangement .

Analytical Techniques

  • GC-MS : Preferred for volatile mesylate esters (e.g., this compound) due to their low boiling points .
  • HPLC Challenges: Mesylate esters’ non-polar nature complicates HPLC analysis without derivatization, whereas salt forms (e.g., benztropine mesylate) are amenable to aqueous-phase methods .

Q & A

Q. What synthetic strategies are commonly employed for preparing 4-chlorophenethyl mesylate, and how can intermediates be stabilized to prevent cyclization?

this compound is typically synthesized via mesylation of the corresponding alcohol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). Key challenges include stabilizing intermediates prone to cyclization. For example, mesylate precursors may undergo internal nucleophilic attacks, leading to pyridinium derivatives (as observed in analogous compounds) . To mitigate this:

  • Use low-temperature conditions (0–5°C) during synthesis.
  • Employ inert atmospheres to minimize side reactions.
  • Characterize intermediates promptly via 1H^1H-NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical methods are validated for quantifying this compound in experimental samples?

UV spectrophotometry is a widely validated method for mesylate quantification. For example, gemifloxacin mesylate was quantified at 272 nm and 343 nm with linearity (R2^2 > 0.999), precision (RSD < 2%), and accuracy (98–102%) . For this compound:

  • UV Detection : Optimize wavelength based on chromophore absorption (e.g., 250–280 nm).
  • HPLC : Use a C18 column with mobile phases like methanol:water (70:30) and detection at 254 nm. Validate against USP/ICH guidelines for specificity and robustness .

Q. How can researchers design stability studies to assess this compound under varying storage conditions?

Stability studies should evaluate degradation kinetics under:

  • Temperature : Accelerated testing at 40°C/75% RH vs. long-term at 25°C/60% RH.
  • pH : Solubility and stability in buffers (pH 1–9).
  • Light Exposure : ICH Q1B photostability guidelines.
ConditionParameter TestedAnalytical MethodReference Standard
40°C/75% RH, 1 moPurity, degradation productsHPLC-UV USP <621>
pH 7.4, 24 hrsHydrolysis rate1H^1H-NMR ICH Q1A(R2)

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of mesylate intermediates, and how can computational modeling guide synthetic optimization?

Cyclization arises from nucleophilic attack by adjacent heteroatoms (e.g., pyridine nitrogen) on the mesylate group, forming stable ring structures (e.g., pyridinium derivatives) . Computational tools like DFT (Density Functional Theory) can predict reaction pathways:

  • Simulate transition states to identify energy barriers.
  • Optimize substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) to reduce cyclization propensity .

Q. How do contradictory data on mesylate reactivity in different solvents inform experimental design for cross-coupling reactions?

Discrepancies in mesylate reactivity (e.g., DMSO vs. toluene) highlight solvent polarity’s role in stabilizing intermediates. For example:

  • Polar Aprotic Solvents (DMSO) : Enhance leaving-group ability but may promote side reactions.
  • Non-Polar Solvents (Toluene) : Favor SN2 mechanisms but require elevated temperatures .
    Design experiments with controlled solvent systems and kinetic monitoring (e.g., in-situ IR spectroscopy) to resolve contradictions .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound, and how do they compare to in vitro assays?

  • In Vivo : Rodent models (e.g., Sprague-Dawley rats) with intravenous/oral dosing. Track plasma half-life (t1/2t_{1/2}), bioavailability (AUC), and metabolite profiling via LC-MS/MS .
  • In Vitro : Hepatocyte incubation for metabolic stability; Caco-2 cells for permeability assays. Correlate in vitro-in vivo extrapolation (IVIVE) using PBPK modeling .

Q. How can researchers address challenges in radiosynthesizing this compound derivatives for PET imaging?

Radiosynthesis requires stable precursors and efficient 18F^{18}F-labeling. For example:

  • Use mesylate precursors with electron-deficient aryl groups to enhance 18F^{18}F-fluoride incorporation .
  • Optimize reaction time/temperature (e.g., 100°C, 10 min) to minimize precursor degradation. Validate radiochemical purity (>95%) via radio-HPLC .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on mesylate stability in acidic vs. basic conditions?

Contradictions often stem from differing experimental setups:

  • Acidic Conditions : Protonation of leaving groups accelerates hydrolysis.
  • Basic Conditions : Nucleophilic attack by hydroxide ions dominates.
    Reconcile data by standardizing conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH) and employing kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways .

Methodological Best Practices

  • Synthetic Protocols : Always include controls (e.g., unreacted alcohol) to confirm mesylation efficiency.
  • Analytical Validation : Cross-validate HPLC with 1H^1H-NMR for impurity profiling.
  • Biological Studies : Use species-specific metabolic enzymes (e.g., human liver microsomes) for translational relevance .

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